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molecular formula C10H11BrO2S B8585250 4-Bromo-2-(isopropylthio)benzoic acid

4-Bromo-2-(isopropylthio)benzoic acid

Cat. No. B8585250
M. Wt: 275.16 g/mol
InChI Key: IRQPDGFKSOMQML-UHFFFAOYSA-N
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Patent
US07417060B2

Procedure details

To a suspension of sodium hydride (32.87 g) in dimethyl sulfoxide (600 ml) was added 2-propanethiol (41.73 ml) at ° C. under nitrogen atmosphere and stirred at room temperature for 1 hour. The reaction mixture was cooled with ice bath and added 4-bromo-2-fluorobenzoic acid (60 g). The reaction mixture was stirred at 70° C. for 1.5 hours and then cooled to room temperature. The mixture was poured into water (3 l) and washed with hexane (600 ml). The water layer was acidified with concentrated hydrochloric acid and then the resulting white solid was collected by filtration. The white solid was dried at 60° C. to give 4-bromo-2-(isopropylthio)benzoic acid (75.49 g).
Quantity
32.87 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
41.73 mL
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH:4]([SH:6])[CH3:5].[Br:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[C:10](F)[CH:9]=1.O>CS(C)=O>[Br:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[C:10]([S:6][CH:4]([CH3:5])[CH3:3])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
32.87 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
41.73 mL
Type
reactant
Smiles
CC(C)S
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)F
Step Four
Name
Quantity
3 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under nitrogen atmosphere and stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with ice bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 70° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
washed with hexane (600 ml)
FILTRATION
Type
FILTRATION
Details
the resulting white solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The white solid was dried at 60° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)SC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 75.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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